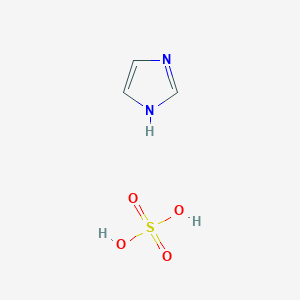
1H-imidazole;sulfuric acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-imidazole and sulfuric acid are two distinct compounds that, when combined, form a unique chemical entity. 1H-imidazole is a five-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 3. It is a versatile compound widely used in various fields due to its chemical properties. Sulfuric acid, on the other hand, is a strong mineral acid with the formula H₂SO₄. It is known for its highly corrosive nature and is used in numerous industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
1H-imidazole can be synthesized through various methods, including the Debus-Radziszewski imidazole synthesis, which involves the condensation of glyoxal, formaldehyde, and ammonia. Another common method is the Van Leusen reaction, which uses tosylmethyl isocyanide (TosMIC) as a key reagent .
Sulfuric acid is typically produced industrially by the contact process, which involves the catalytic oxidation of sulfur dioxide (SO₂) to sulfur trioxide (SO₃), followed by the absorption of SO₃ in water to form sulfuric acid .
Chemical Reactions Analysis
Types of Reactions
1H-imidazole undergoes various chemical reactions, including:
Oxidation: 1H-imidazole can be oxidized to form imidazole-2-carboxylic acid.
Reduction: Reduction of 1H-imidazole can lead to the formation of imidazoline.
Substitution: Electrophilic substitution reactions can occur at the nitrogen atoms or the carbon atoms of the imidazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and alkylating agents are commonly employed.
Major Products
Oxidation: Imidazole-2-carboxylic acid.
Reduction: Imidazoline.
Substitution: Various substituted imidazole derivatives depending on the reagents used.
Scientific Research Applications
1H-imidazole and its derivatives have a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a building block in organic synthesis.
Biology: Imidazole derivatives are found in many biological molecules, including histidine and histamine.
Medicine: Imidazole-based drugs are used as antifungal agents (e.g., ketoconazole) and in the treatment of various diseases.
Industry: Used in the production of polymers, dyes, and corrosion inhibitors.
Mechanism of Action
The mechanism of action of 1H-imidazole involves its ability to act as a nucleophile due to the presence of nitrogen atoms in the ring. This allows it to participate in various chemical reactions, including coordination with metal ions and acting as a base in acid-base reactions. Sulfuric acid, being a strong acid, acts as a proton donor and can catalyze various reactions by providing protons (H⁺) to reactants .
Comparison with Similar Compounds
1H-imidazole can be compared with other nitrogen-containing heterocycles such as:
Pyrrole: Similar to imidazole but contains only one nitrogen atom.
Pyrazole: Contains two adjacent nitrogen atoms in the five-membered ring.
Triazole: Contains three nitrogen atoms in the five-membered ring.
The uniqueness of 1H-imidazole lies in its balanced electronic properties and its ability to participate in a wide range of chemical reactions, making it a versatile compound in various fields .
Properties
CAS No. |
185376-79-8 |
|---|---|
Molecular Formula |
C3H6N2O4S |
Molecular Weight |
166.16 g/mol |
IUPAC Name |
1H-imidazole;sulfuric acid |
InChI |
InChI=1S/C3H4N2.H2O4S/c1-2-5-3-4-1;1-5(2,3)4/h1-3H,(H,4,5);(H2,1,2,3,4) |
InChI Key |
GEMITLJMEMBDKW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=CN1.OS(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



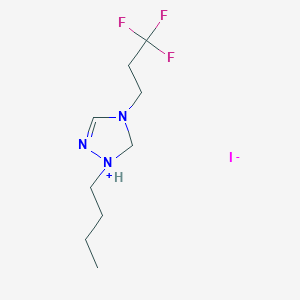
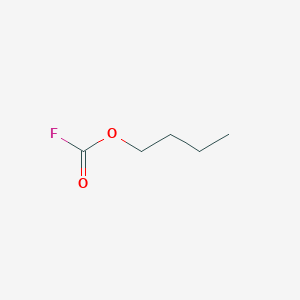
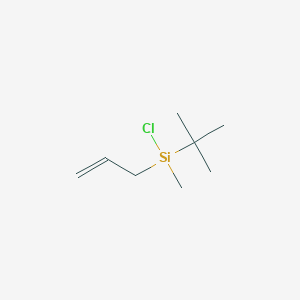
![1-Butyl-4-[(4-isothiocyanatophenyl)ethynyl]benzene](/img/structure/B14249618.png)
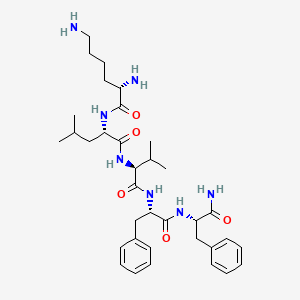
![1-[(11-Bromoundecyl)sulfanyl]dodecane](/img/structure/B14249621.png)
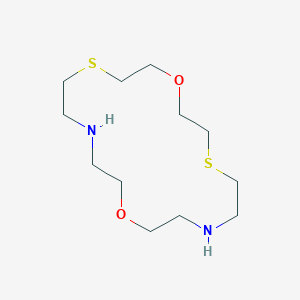
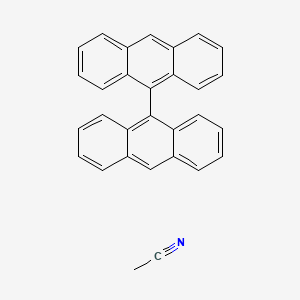

![1-(2,5-Dihydroxyphenyl)-3-[4-(dimethylamino)phenyl]prop-2-en-1-one](/img/structure/B14249640.png)
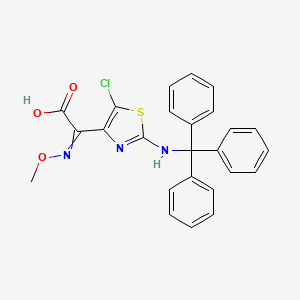
![4-{[4-(2-Butoxyethoxy)phenyl]ethynyl}-2,6-difluorobenzonitrile](/img/structure/B14249646.png)

